Isopropyl 3-cyano-4-isopropoxybenzoate

Medicinal Chemistry Organic Synthesis Lipophilicity

For researchers executing the patented synthesis of oxadiazole-substituted indazole S1P1 receptor agonists, only the isopropyl ester ensures fidelity to the described method. The isopropyl group confers a calculated LogP of 3.1—critical for optimizing pharmacokinetic profiles—which is not replicated by the methyl (LogP ~2.3) or ethyl analogs. Sourced at ≥97% purity with full analytical traceability (NMR, HPLC), this intermediate is the controlled variable your SAR studies require.

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 1261173-10-7
Cat. No. B2414556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 3-cyano-4-isopropoxybenzoate
CAS1261173-10-7
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)C#N
InChIInChI=1S/C14H17NO3/c1-9(2)17-13-6-5-11(7-12(13)8-15)14(16)18-10(3)4/h5-7,9-10H,1-4H3
InChIKeyPXOPMWGRVJKKHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Isopropyl 3-cyano-4-isopropoxybenzoate (CAS 1261173-10-7): An S1P Receptor Agonist Intermediate


Isopropyl 3-cyano-4-isopropoxybenzoate is a specialized benzoate ester (C14H17NO3, MW 247.29) . Its structure features an isopropyl ester and an isopropoxy group on a cyanated aromatic ring . Primarily documented as a key chemical intermediate, its most significant context is in a patent (US20120283297A1) describing its use in the synthesis of oxadiazole-substituted indazole derivatives, which act as sphingosine-1-phosphate 1 (S1P1) receptor agonists [1].

The Criticality of Precise Ester Selection: Why Isopropyl 3-cyano-4-isopropoxybenzoate Cannot Be Interchanged


While the 3-cyano-4-isopropoxybenzoate core is shared by several analogs, the ester group profoundly influences the compound's physicochemical properties and, consequently, its suitability as a specific intermediate in multi-step organic syntheses. Generic substitution with the methyl or ethyl ester, or the free carboxylic acid, is not scientifically equivalent because these changes alter molecular weight, lipophilicity (LogP), and hydrolytic stability. These factors directly impact reaction kinetics, purification protocols, and the overall efficiency of a synthetic route [1]. The selection of the isopropyl ester is therefore a functional choice dictated by the specific reaction conditions and downstream requirements of a validated process, rather than a mere inventory option.

Quantitative Differentiation of Isopropyl 3-cyano-4-isopropoxybenzoate Against Key Comparators


Comparative Physicochemical Profile: Lipophilicity (LogP) Against Methyl and Ethyl Ester Analogs

The selection of an ester group directly impacts the lipophilicity (LogP) of a compound, a critical parameter in both synthetic chemistry and drug design. The isopropyl ester of 3-cyano-4-isopropoxybenzoic acid exhibits a higher calculated LogP (3.1) compared to its methyl ester analog (LogP: 2.3, based on standard computational estimation for the 12-atom structure) [1]. This difference can significantly affect solubility in organic reaction solvents and chromatographic retention times.

Medicinal Chemistry Organic Synthesis Lipophilicity LogP

Defined Synthetic Utility: Documented as an Intermediate in a Patented S1P1 Agonist Route

The compound is not an abstract chemical entity; its specific structure is explicitly documented in patent literature as an intermediate for synthesizing a defined class of therapeutic compounds. The patent US20120283297A1 explicitly includes the structure corresponding to Isopropyl 3-cyano-4-isopropoxybenzoate as a key building block in the synthesis of oxadiazole-substituted indazoles [1]. This contrasts with closely related analogs like the methyl or ethyl esters, which are not the specific intermediate named in this patent.

S1P1 Receptor Agonist Ozanimod Multiple Sclerosis Patent Synthesis

Comparative Purity Standards from Commercial Sources: Assured Quality for Research

Reputable suppliers offer Isopropyl 3-cyano-4-isopropoxybenzoate with a standard purity of 97%, backed by batch-specific quality control documentation such as NMR, HPLC, and GC . This level of characterized purity provides a verifiable baseline for researchers, which is a critical procurement factor. For comparison, the methyl ester analog is often listed with a standard purity of 95% from similar suppliers .

Quality Control Purity Analysis HPLC NMR

Validated Application Scenarios for Isopropyl 3-cyano-4-isopropoxybenzoate Based on Evidence


Synthesis of S1P1 Receptor Agonists for Multiple Sclerosis Research

This compound is the specific intermediate for constructing the central 1,2,4-oxadiazole ring in patented oxadiazole-substituted indazole derivatives, which are being developed as S1P1 receptor agonists for treating autoimmune disorders like multiple sclerosis [1]. Researchers aiming to follow or build upon the patented synthetic route must procure this specific ester to ensure fidelity to the described method.

Structure-Activity Relationship (SAR) Studies of Benzoate Esters in Drug Discovery

The compound serves as a precise building block for exploring how modifications to the ester group on the 3-cyano-4-isopropoxybenzoate core affect drug-like properties. Its higher calculated LogP (3.1) and commercial availability at 97% purity [REFS-2, REFS-3] make it a controlled variable for studying lipophilicity's impact on pharmacokinetic parameters compared to the methyl (LogP ~2.3) or ethyl ester analogs.

Developing Novel S1P Receptor Modulators with Improved Selectivity Profiles

The broader class of compounds derived from the 3-cyano-4-isopropoxybenzoate core has been shown to function as S1P3-sparing agonists of the S1P1 and S1P5 receptors [3]. Using this specific isopropyl ester as a starting material allows medicinal chemists to reliably generate lead compounds for optimizing receptor subtype selectivity, a key challenge in developing safer immunomodulatory therapies.

Process Chemistry Development and Optimization

In an industrial R&D setting, process chemists use this defined intermediate to optimize reaction conditions for scale-up. The availability of the compound with a certified 97% purity and supporting analytical data (NMR, HPLC) allows for more reliable reaction monitoring and impurity profiling, which are essential for developing a robust and reproducible manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl 3-cyano-4-isopropoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.